molecular formula C9H11F3N4O B2763667 2-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetohydrazide CAS No. 938022-42-5

2-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetohydrazide

Cat. No.: B2763667
CAS No.: 938022-42-5
M. Wt: 248.209
InChI Key: SNCWUPAEAANLRR-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetohydrazide is a complex organic compound featuring a trifluoromethyl group, a dihydrocyclopenta[c]pyrazole ring, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetohydrazide typically involves multiple steps:

    Formation of the Dihydrocyclopenta[c]pyrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a cyclopentadiene derivative with a hydrazine derivative can form the pyrazole ring.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under conditions that promote the addition of the CF₃ group to the pyrazole ring.

    Acetohydrazide Formation: The final step involves the reaction of the trifluoromethylated pyrazole with acetic hydrazide under reflux conditions to form the desired acetohydrazide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding azides or nitriles.

    Reduction: Reduction reactions can target the pyrazole ring or the hydrazide group, potentially forming amines or hydrazines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of azides or nitriles.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted pyrazoles with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as pesticides and herbicides, due to its potential bioactivity. Additionally, its unique properties make it suitable for use in materials science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 2-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetohydrazide exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)-1H-pyrazole
  • 5-(Trifluoromethyl)-1H-pyrazole
  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole

Uniqueness

Compared to these similar compounds, 2-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetohydrazide is unique due to the presence of the acetohydrazide moiety, which can introduce additional sites for chemical modification and enhance its bioactivity. The dihydrocyclopenta[c]pyrazole ring also provides a more rigid and complex structure, potentially leading to different biological activities and applications.

Properties

IUPAC Name

2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N4O/c10-9(11,12)8-5-2-1-3-6(5)16(15-8)4-7(17)14-13/h1-4,13H2,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCWUPAEAANLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C(F)(F)F)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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